3-Amino-1-(thiophen-2-yl)butan-1-ol
Description
3-Amino-1-(thiophen-2-yl)butan-1-ol is a chiral amino alcohol featuring a thiophene ring and a hydroxyl group. For instance, similar compounds like 3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile (I) are synthesized via condensation reactions involving thiophene-2-carbaldehyde, ketones, and ammonium acetate in ethanol . This suggests that the target compound may be synthesized through analogous methods, leveraging the reactivity of thiophene and amino-alcohol functionalities.
The thiophene moiety is known to enhance molecular rigidity and π-π interactions, while the hydroxyl and amino groups facilitate hydrogen bonding, influencing solubility and crystallinity .
Properties
IUPAC Name |
3-amino-1-thiophen-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6-7,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZPXVVKOVENGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CS1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(thiophen-2-yl)butan-1-ol can be achieved through various methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines and alcohols. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions under controlled conditions. These methods typically require the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(thiophen-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: 3-Amino-1-(thiophen-2-yl)butan-1-ol serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals .
- Reactivity: Due to its amino and hydroxyl functional groups, it can participate in various chemical reactions such as oxidation, reduction, and substitution, making it useful in synthetic organic chemistry .
2. Biological Applications:
- Antimicrobial Activity: Research indicates that compounds containing thiophene rings can exhibit antimicrobial properties. This compound may be explored for its efficacy against various pathogens .
- Anticancer Properties: Preliminary studies suggest that similar compounds have potential anticancer activities. Investigating the specific mechanisms through which this compound interacts with cancer cells could reveal novel therapeutic pathways .
3. Material Science:
- Organic Electronics: The compound is being researched for its application in organic semiconductors due to the electronic properties imparted by the thiophene moiety. This can lead to advancements in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Polymer Production: Its unique structure allows it to be incorporated into polymers, potentially enhancing their properties for various industrial applications .
Case Studies
Case Study 1: Antimicrobial Screening
A study evaluated several thiophene derivatives for their antimicrobial properties. Compounds similar to this compound demonstrated significant activity against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics.
Case Study 2: Organic Semiconductor Development
Research focused on integrating thiophene-based compounds into organic semiconductor materials showed that incorporating this compound improved charge transport properties in thin-film transistors, enhancing device performance.
Mechanism of Action
The mechanism of action of 3-Amino-1-(thiophen-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs for comparison include:
Hydrogen Bonding and Crystallinity
- This compound: The -NH₂ and -OH groups likely form intermolecular hydrogen bonds, similar to the N–H···N interactions observed in compound I .
- 3-Amino-1-(4-fluorophenyl)butan-1-ol: Fluorine’s electronegativity may reduce basicity of -NH₂, weakening hydrogen-bonding capacity compared to thiophene-containing analogs .
Electronic and Steric Effects
- Thiophene vs. Fluorophenyl : Thiophene’s aromaticity and sulfur atom enhance π-stacking and polarizability, whereas fluorophenyl groups increase oxidative stability .
- Branching and Flexibility: The linear structure of this compound contrasts with the branched 2-(thiophen-2-ylmethylamino)butan-1-ol, which exhibits higher rotatable bond counts (5 vs. 3), affecting solubility and bioavailability .
Biological Activity
3-Amino-1-(thiophen-2-yl)butan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Synthesis
The compound features an amino group and a thiophene ring, which contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, where it can serve as an intermediate in the development of more complex molecules. Its structure allows for various functional modifications that can enhance its bioactivity.
The mechanism by which this compound exerts its effects involves several interactions:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- π-π Interactions : The thiophene ring participates in π-π stacking interactions, which can influence the compound's interaction with enzymes or receptors.
These interactions modulate various biological pathways, making the compound a candidate for drug development targeting specific diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly against resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer effects. For example, it has been shown to reduce the viability of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 20 |
The compound's efficacy appears to be dose-dependent, with higher concentrations leading to increased cytotoxicity.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from this compound:
- Study on Antimicrobial Activity : A high-throughput screening identified derivatives of this compound that showed enhanced activity against S. aureus, suggesting structural modifications could lead to more potent agents .
- Anticancer Mechanism Investigation : Research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .
- Structure–Activity Relationship (SAR) : Studies have focused on modifying the thiophene ring and amino group to optimize biological activity, demonstrating that specific substitutions can significantly enhance potency against targeted diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
